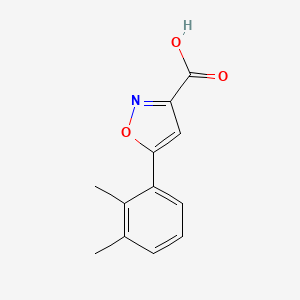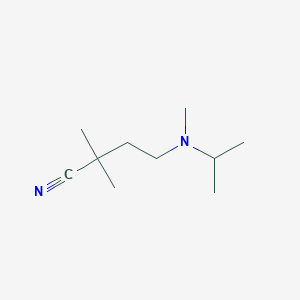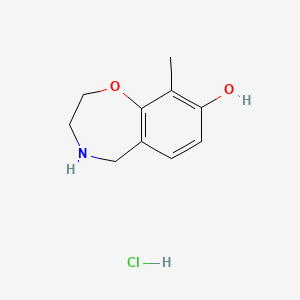
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride is a chemical compound belonging to the benzoxazepine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine ring system, which is a seven-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of substituted isoindole derivatives. This process typically requires specific reaction conditions, such as the presence of a base and a suitable solvent . Industrial production methods may involve the use of microwave heating to facilitate the cyclization process, which can enhance the yield and reduce reaction times .
Analyse Des Réactions Chimiques
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-olhydrochloride can be compared with other similar compounds, such as:
2,3-Dihydro-1,5-benzoxazepines: These compounds share a similar ring structure but differ in their substituents and biological activities.
1,4-Benzodiazepines: These compounds have a similar core structure but contain a nitrogen atom instead of oxygen in the ring.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, which distinguish it from other benzoxazepine derivatives .
Propriétés
Formule moléculaire |
C10H14ClNO2 |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-9(12)3-2-8-6-11-4-5-13-10(7)8;/h2-3,11-12H,4-6H2,1H3;1H |
Clé InChI |
VIMYYMJJJPBUPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OCCNC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


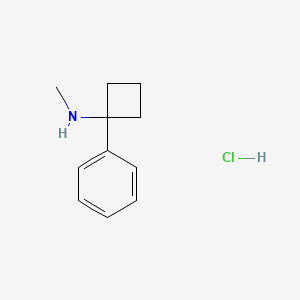
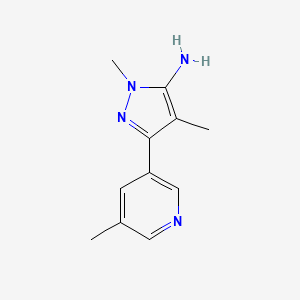
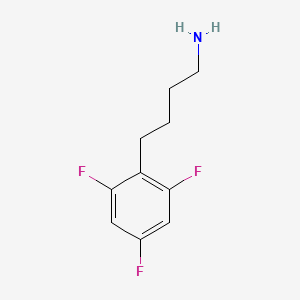

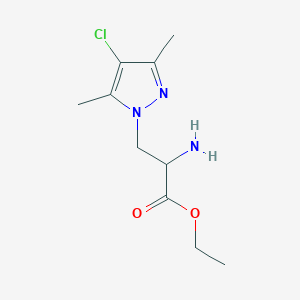
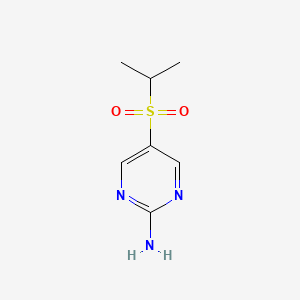
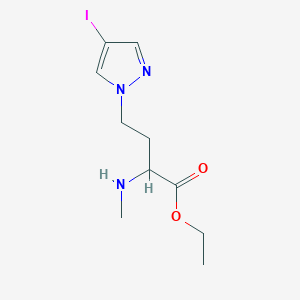
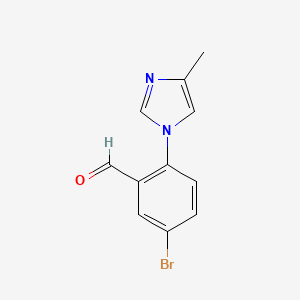
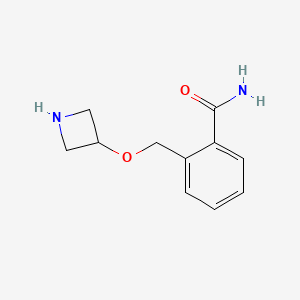

![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
